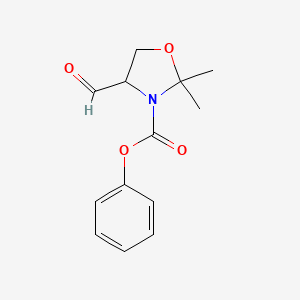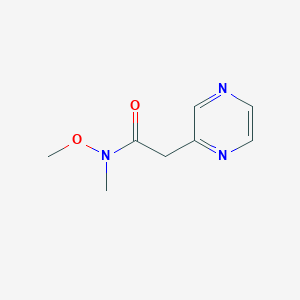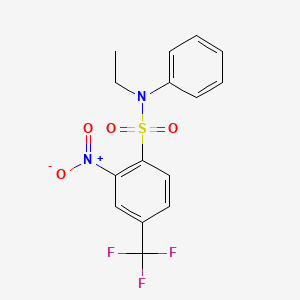![molecular formula C18H23N B14182683 Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]- CAS No. 835654-21-2](/img/structure/B14182683.png)
Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]-: is a chemical compound with the molecular formula C18H23N and a molecular weight of 253.38192 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a cyclohexyl group, which is further substituted with a phenylethynyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]- involves several steps. One common synthetic route includes the reaction of pyrrolidine with 1-(phenylethynyl)cyclohexyl chloride under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the phenylethynyl group to a phenylethyl group.
Scientific Research Applications
Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug discovery and development.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]- can be compared with other similar compounds, such as:
Pyrrolidine, 1-[1-(phenylethyl)cyclohexyl]-: This compound has a phenylethyl group instead of a phenylethynyl group, resulting in different chemical properties and reactivity.
Pyrrolidine, 1-[1-(phenylpropyl)cyclohexyl]-: The presence of a phenylpropyl group introduces additional carbon atoms, affecting the compound’s overall structure and behavior.
Pyrrolidine, 1-[1-(phenylbutyl)cyclohexyl]-:
Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]- stands out due to its unique combination of a pyrrolidine ring, a cyclohexyl group, and a phenylethynyl group, which imparts distinct chemical properties and makes it valuable for various research and industrial applications.
Properties
CAS No. |
835654-21-2 |
|---|---|
Molecular Formula |
C18H23N |
Molecular Weight |
253.4 g/mol |
IUPAC Name |
1-[1-(2-phenylethynyl)cyclohexyl]pyrrolidine |
InChI |
InChI=1S/C18H23N/c1-3-9-17(10-4-1)11-14-18(12-5-2-6-13-18)19-15-7-8-16-19/h1,3-4,9-10H,2,5-8,12-13,15-16H2 |
InChI Key |
UEVVBBWQFQWVIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C#CC2=CC=CC=C2)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


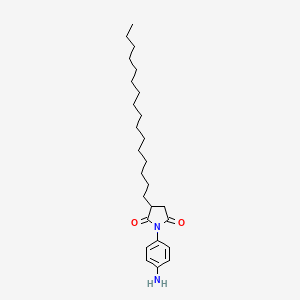
![Trimethyl[(3,4,4-trifluorobut-3-en-1-yl)oxy]silane](/img/structure/B14182608.png)

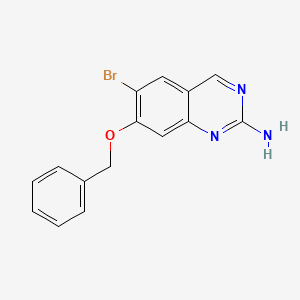
![1-[4-(Benzyloxy)phenyl]-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14182614.png)
![tert-Butyl{[(1R)-cyclohex-2-en-1-yl]methoxy}dimethylsilane](/img/structure/B14182620.png)
![4-[(Pyridin-3-yl)methoxy]butan-1-ol](/img/structure/B14182627.png)

![3-[(1-Methylsiletan-1-YL)oxy]propanal](/img/structure/B14182643.png)
![1,1-Cyclopropanedicarboxamide, N-[4-[[2-(1-ethyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy]-3-fluorophenyl]-N'-phenyl-](/img/structure/B14182645.png)
![1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one](/img/structure/B14182658.png)
